molecular formula C15H12N2O B184743 2-(4-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde CAS No. 142016-38-4

2-(4-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde

Cat. No.: B184743
CAS No.: 142016-38-4
M. Wt: 236.27 g/mol
InChI Key: PJWGCWHPWZXGCC-UHFFFAOYSA-N
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Description

2-(4-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde is a valuable chemical scaffold in medicinal chemistry and drug discovery research. The imidazo[1,2-a]pyridine core is a privileged structure found in several pharmacologically active molecules and marketed drugs, known for its significant biological activities, which include analgesic, anticancer, antiosteoporosis, and anxiolytic effects . This specific carbaldehyde derivative serves as a versatile synthetic intermediate, particularly in the search for new antiviral therapies. Research on closely related structural analogs has demonstrated potent activity against human cytomegalovirus (HCMV), a pathogen that causes severe illness in immunosuppressed individuals, positioning this compound family as a promising starting point for developing new anti-infective agents . Furthermore, the aldehyde functional group is a critical handle for further chemical transformation. It enables the synthesis of diverse compound libraries via reactions such as the aza-Friedel–Crafts alkylation, allowing researchers to efficiently introduce other bioactive motifs, like morpholine units, to optimize drug-like properties and explore new biological pathways . This makes this compound an essential building block for pharmaceutical chemists aiming to design and rapidly access novel bioactive molecules with potential multifunctional activity.

Properties

IUPAC Name

2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O/c1-11-5-7-12(8-6-11)15-13(10-18)17-9-3-2-4-14(17)16-15/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJWGCWHPWZXGCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00360272
Record name 2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00360272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

8.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24787254
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

142016-38-4
Record name 2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00360272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Oxidation Reactions

The aldehyde group at the C3 position undergoes oxidation to form carboxylic acid derivatives.

Reagent Conditions Product Yield References
KMnO₄ (acidic/basic medium)Reflux in aqueous/organic solvent2-(4-Methylphenyl)imidazo[1,2-a]pyridine-3-carboxylic acid70-85%
CrO₃Room temperature, polar solvent2-(4-Methylphenyl)imidazo[1,2-a]pyridine-3-carboxylic acid65-80%

Mechanistic Insight : Oxidation proceeds via nucleophilic attack on the aldehyde carbonyl, forming a geminal diol intermediate that dehydrates to the carboxylic acid.

Reduction Reactions

The aldehyde group is reduced to a primary alcohol under mild conditions.

Reagent Conditions Product Yield References
NaBH₄Methanol, 0–25°C2-(4-Methylphenyl)imidazo[1,2-a]pyridine-3-methanol75-90%
LiAlH₄Anhydrous ether, reflux2-(4-Methylphenyl)imidazo[1,2-a]pyridine-3-methanol80-95%

Note : NaBH₄ is preferred for chemoselective reduction without affecting the imidazo[1,2-a]pyridine core.

Substitution Reactions

Electrophilic substitution occurs on the aromatic rings (imidazo[1,2-a]pyridine or 4-methylphenyl group).

Reagent Position Product Yield References
Br₂ (FeBr₃ catalyst)C5/C7 of imidazo[1,2-a]pyridine5-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde60-75%
Cl₂ (AlCl₃ catalyst)C5/C7 of imidazo[1,2-a]pyridine5-Chloro-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde55-70%

Mechanistic Insight : Halogenation follows electrophilic aromatic substitution (EAS), with directing effects from the electron-rich imidazo[1,2-a]pyridine ring.

Condensation Reactions

The aldehyde participates in nucleophilic additions, forming Schiff bases or conjugated systems.

With Amines (Aza-Friedel-Crafts Reaction)

A three-component reaction with aldehydes and cyclic amines (e.g., pyrrolidine) under Y(OTf)₃ catalysis:

Components Conditions Product Yield References
Aldehyde + pyrrolidineY(OTf)₃, CH₃CN, 80°C, 12hC3-Alkylated imidazo[1,2-a]pyridine derivatives70-87%

Mechanism : Two pathways are proposed:

  • Path I : Iminium ion formation between aldehyde and amine, followed by C3 alkylation .
  • Path II : Electrophilic addition of aldehyde to imidazo[1,2-a]pyridine, forming a benzyl alcohol intermediate .

With Thiazolidinedione

Condensation in acetic acid yields bioactive methylidene derivatives:

Reagent Conditions Product Yield References
ThiazolidinedioneAcetic acid, reflux, 6h5-{[2-(4-Methylphenyl)imidazo[1,2-a]pyridin-3-yl]methylidene}-1,3-thiazolidine-2,4-dione71-73%

Groebke–Blackburn–Bienaymé Reaction

Reaction with 2-aminopyridine and isonitrile forms 2,3-disubstituted imidazo[1,2-a]pyridines:

Components Catalyst Product Yield References
2-Aminopyridine + isonitrileHClO₄, solvent-free, 100°C2-Amino-3-cyanoimidazo[1,2-a]pyridines85-92%

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential
The compound serves as a versatile building block in the synthesis of various therapeutic agents. Its derivatives have been investigated for their potential as anti-inflammatory, antimicrobial, and anticancer agents. For instance, research has demonstrated that modifications of imidazo[1,2-a]pyridine derivatives exhibit significant activity against Mycobacterium tuberculosis (Mtb), highlighting the compound's relevance in developing new anti-tuberculosis treatments .

Case Study: Anti-Tuberculosis Activity
A study synthesized a series of imidazo[1,2-a]pyridine-3-carboxamides and evaluated their efficacy against Mtb. Compounds derived from this scaffold showed minimum inhibitory concentrations (MICs) as low as 0.006 μM, indicating potent activity against both drug-sensitive and resistant strains of Mtb. This underscores the potential of imidazo[1,2-a]pyridine derivatives in addressing global health challenges posed by tuberculosis .

Biochemical Studies

Enzyme Inhibition
Research has indicated that 2-(4-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde can inhibit specific enzymes such as MARK4 (Microtubule Affinity Regulating Kinase 4), which plays a crucial role in cell cycle regulation and microtubule dynamics. The inhibition of MARK4 leads to anti-proliferative effects in cancer cells by inducing cell cycle arrest and apoptosis.

Mechanistic Insights
The molecular mechanism involves the compound binding to the active sites of target enzymes, thereby blocking their activity. This interaction can alter cellular signaling pathways and gene expression profiles, further establishing the compound's utility in biochemical research aimed at understanding disease mechanisms.

Materials Science

Organic Semiconductors
In materials science, this compound is explored for its application in organic electronics due to its conjugated structure. The compound can be utilized in developing organic semiconductors and light-emitting materials, which are essential for advancing technologies in optoelectronics and display systems.

Summary Table of Applications

Application AreaSpecific UsesKey Findings/Notes
Medicinal Chemistry Anti-inflammatory, antimicrobial, anticancer agentsPotent against Mycobacterium tuberculosis; MICs ≤ 0.006 μM
Biochemical Studies Enzyme inhibitorsInhibits MARK4; induces apoptosis in cancer cells
Materials Science Organic semiconductorsPotential use in optoelectronics due to conjugated structure

Mechanism of Action

The mechanism of action of 2-(4-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s imidazo-pyridine core can form hydrogen bonds and π-π stacking interactions with target proteins, influencing their activity and function . These interactions can modulate signaling pathways and biochemical processes, leading to therapeutic effects.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below compares 2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde with structurally related compounds, focusing on substituent effects:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key References
This compound 4-MePh (2), CHO (3) C₁₆H₁₄N₂O 250.30 Not reported
2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde (9a) 4-OMePh (2), CHO (3) C₁₅H₁₂N₂O₂ 252.27 146–148
2-(4-Nitrophenyl)-6-nitroimidazo[1,2-a]pyridine-3-carbaldehyde (DABTEI) 4-NO₂Ph (2), NO₂ (6), CHO (3) C₁₄H₉N₃O₅ 299.24 Not reported
6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde 4-ClPh (2), Cl (6), CHO (3) C₁₄H₉Cl₂N₂O 298.14 Not reported
8-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde 4-MePh (2), Me (8), CHO (3) C₁₆H₁₄N₂O 250.30 Not reported

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups : The 4-methoxyphenyl analog (9a) exhibits a higher melting point (146–148°C) than the 4-methylphenyl derivative, likely due to enhanced crystallinity from methoxy’s polarity . In contrast, nitro-substituted analogs (e.g., DABTEI) show increased electrophilicity at the aldehyde group, accelerating nucleophilic addition reactions .

Schiff Base Formation :

  • The 4-methylphenyl derivative reacts with p-anisidine to form N-aryl methanimines with reported antimicrobial activity .
  • In contrast, the 4-methoxyphenyl analog (9a) undergoes faster Schiff base formation due to the electron-donating methoxy group stabilizing the intermediate imine .

Cyclization Reactions :

  • The nitro-substituted DABTEI shows lower stability under basic conditions due to the electron-withdrawing nitro group, limiting its utility in prolonged reactions .

Biological Activity

2-(4-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde is a compound belonging to the imidazo[1,2-a]pyridine class, known for its diverse biological activities. This article examines the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C15H12N2O
  • Molecular Weight : 240.27 g/mol

The compound features an imidazo[1,2-a]pyridine core with a 4-methylphenyl substituent and an aldehyde group, contributing to its unique reactivity and biological profile.

Biological Activity Overview

Imidazo[1,2-a]pyridine derivatives have been documented to exhibit a wide range of biological activities, including:

  • Antimicrobial : Effective against various bacterial strains.
  • Anticancer : Potential in inhibiting tumor growth.
  • Anti-inflammatory : Reducing inflammation in various models.
  • Antitubercular : Activity against Mycobacterium tuberculosis.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInhibits tumor cell proliferation
Anti-inflammatoryReduces inflammation in vivo
AntitubercularActive against multi-drug resistant strains

Pharmacological Studies

Recent studies have highlighted the pharmacological potential of this compound.

Antimicrobial Activity

Research indicates that imidazo[1,2-a]pyridine derivatives demonstrate significant antimicrobial properties. For instance, studies have reported minimum inhibitory concentrations (MICs) ranging from 0.03 to 5 µM against Mycobacterium tuberculosis strains, showcasing their potential as lead compounds in tuberculosis treatment .

Anticancer Properties

The compound has also been evaluated for its anticancer effects. In vitro assays suggest that it inhibits the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .

Anti-inflammatory Effects

In vivo studies have shown that derivatives of imidazo[1,2-a]pyridine can significantly reduce inflammation in animal models. These findings suggest potential therapeutic applications in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The SAR studies of imidazo[1,2-a]pyridine derivatives reveal that modifications to the core structure can significantly influence biological activity. For example:

  • Substituents on the phenyl ring can enhance antimicrobial activity.
  • The presence of an aldehyde group is crucial for anticancer activity.

These insights guide the design of new derivatives with improved efficacy and reduced toxicity.

Case Studies

Several case studies illustrate the biological activity of related compounds:

  • Study on Antimicrobial Efficacy :
    • A series of imidazo[1,2-a]pyridine derivatives were tested against resistant strains of Mycobacterium tuberculosis. Compounds demonstrated potent activity with MIC values significantly lower than standard treatments .
  • Evaluation of Anticancer Properties :
    • In vitro studies showed that certain derivatives could inhibit cancer cell growth by targeting specific pathways involved in cell proliferation .
  • Anti-inflammatory Assessment :
    • Animal models treated with imidazo[1,2-a]pyridine derivatives exhibited reduced markers of inflammation compared to controls, indicating therapeutic potential .

Q & A

Q. Basic

  • 1H-NMR : Confirms the aldehyde proton resonance at δ 9.8–10.2 ppm and aromatic protons (e.g., 4-methylphenyl substituents at δ 2.4 ppm) .
  • IR Spectroscopy : Detects the C=O stretch of the aldehyde group at ~1680–1700 cm⁻¹ .
  • X-ray Crystallography : Resolves planar imidazo[1,2-a]pyridine systems and intermolecular interactions (e.g., C–H⋯N/O hydrogen bonds). Orthorhombic crystal systems (e.g., Pna2₁) with unit cell parameters (e.g., a = 21.3 Å, b = 7.2 Å) are typical .

How can reaction yields be improved in large-scale syntheses?

Q. Advanced

  • Catalyst Optimization : Transition-metal catalysts (e.g., Cu(II)) enable dehydrogenative aminooxygenation, reducing side reactions and improving regioselectivity .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution in formylation steps, while methanol facilitates Schiff base formation due to its proton-donating capacity .
  • Temperature Gradients : Controlled cooling (0–10°C) during POCl₃ addition minimizes exothermic side reactions, while reflux durations >8 hours ensure complete conversion .

How should researchers address discrepancies in reported crystallographic data for derivatives?

Advanced
Contradictions in crystal parameters (e.g., unit cell dimensions, space groups) often arise from substituent effects (e.g., electron-withdrawing groups like nitro or fluoro altering packing motifs) . To resolve discrepancies:

  • Validate purity via HPLC (>95%) to exclude polymorphic impurities .
  • Compare hydrogen-bonding networks (e.g., C–H⋯O vs. C–H⋯N interactions) using Hirshfeld surface analysis .
  • Replicate synthesis under inert atmospheres to prevent oxidation of sensitive groups (e.g., aldehydes) that may distort crystal lattices .

What strategies are effective for functionalizing this compound to explore structure-activity relationships (SAR)?

Q. Advanced

  • Schiff Base Derivatives : React the aldehyde with primary amines (e.g., 4-methylbenzenamine) to form imine intermediates, which are selectively reduced to secondary amines using NaBH₄. This introduces modular substituents for antimicrobial or receptor-binding studies .
  • Electrophilic Substitution : Introduce halogens (e.g., Br at the 6-position) via directed ortho-metalation, leveraging the electron-deficient imidazo[1,2-a]pyridine core .
  • Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids enable diversification of the 4-methylphenyl group, enhancing solubility or bioactivity .

How can computational modeling predict the physicochemical properties of this compound?

Q. Advanced

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict frontier molecular orbitals (HOMO-LUMO gaps) and nucleophilic/electrophilic sites .
  • Molecular Dynamics (MD) : Simulate solvation effects in aqueous/DMSO mixtures to guide solubility experiments .
  • Docking Studies : Model interactions with biological targets (e.g., bacterial enzymes) using AutoDock Vina, focusing on the aldehyde and methylphenyl moieties as key pharmacophores .

What analytical challenges arise in quantifying trace impurities during synthesis?

Q. Advanced

  • LC-MS/MS : Detects byproducts (e.g., over-oxidized aldehydes to carboxylic acids) with limits of quantification (LOQ) <0.1% .
  • NMR Relaxation Experiments : Differentiate stereoisomers in Schiff base derivatives using NOESY to assess spatial proximity of protons .
  • XRD Pawley Refinement : Identifies minor polymorphic phases (<5%) that may skew crystallographic data .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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2-(4-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
Reactant of Route 2
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2-(4-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde

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